molecular formula C13H21N5 B11742982 1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11742982
M. Wt: 247.34 g/mol
InChI Key: KLQXAMLSUHGTDH-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase-4 inhibitors.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine:

Uniqueness

1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both butan-2-yl and dimethylpyrazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-butan-2-yl-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-11(3)18-7-6-13(16-18)14-9-12-10(2)8-15-17(12)4/h6-8,11H,5,9H2,1-4H3,(H,14,16)

InChI Key

KLQXAMLSUHGTDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=C(C=NN2C)C

Origin of Product

United States

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